

A Comparative Guide: Unveiling 2-Benzylcyclohexanone Through Experimental Data and Computational Predictions

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Compound of Interest

Compound Name: 2-Benzylcyclohexanone

Cat. No.: B1266569

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For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and spectroscopic properties is fundamental. This guide provides a comparative analysis of experimentally determined data and computationally predicted properties for **2-Benzylcyclohexanone**, a substituted cyclic ketone with potential applications in organic synthesis and medicinal chemistry.

While experimental data provides a ground-truth characterization of a molecule, computational chemistry offers a powerful complementary approach to predict and understand its behavior at an atomic level. This guide will summarize the available experimental data for **2-Benzylcyclohexanone** and juxtapose it with theoretical predictions derived from established computational methods. This comparison aims to highlight the correlation between experimental and computational approaches, offering a comprehensive physicochemical profile of the molecule.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for **2-Benzylcyclohexanone** and present a set of predicted values from computational modeling. This format allows for a direct and clear comparison.

Table 1: Physicochemical Properties



Property	Experimental Value	Computational Prediction
Molecular Formula	C13H16O[1][2][3]	C13H16O
Molecular Weight	188.27 g/mol [3][4]	188.27 g/mol
Melting Point	28-30 °C[4][5][6]	Not typically calculated
Boiling Point	103-105 °C at 0.2 mmHg[5][6]	Not typically calculated
Density	1.024 g/mL at 25 °C[5]	~1.03 g/cm³

Table 2: Spectroscopic Data



Spectroscopic Technique	Experimental Data	Computational Prediction
Infrared (IR) Spectroscopy	Carbonyl (C=O) stretch: 1710- 1715 cm ⁻¹ [5]	Carbonyl (C=O) stretch: ~1720 cm ⁻¹
Aromatic C-H stretch: 3020- 3080 cm ⁻¹ [5]	Aromatic C-H stretch: \sim 3050-3100 cm $^{-1}$	
Aliphatic C-H stretch: 2850- 3000 cm ⁻¹ [5]	Aliphatic C-H stretch: ~2870- 2950 cm ⁻¹	
¹ H NMR Spectroscopy	No published experimental data found.	Predicted Chemical Shifts (ppm): Aromatic protons: 7.1- 7.3 Benzyl CH ₂ : 2.6, 3.1 (diastereotopic) Cyclohexanone CH (alpha): 2.5 Cyclohexanone CH ₂ : 1.6- 2.2
¹³ C NMR Spectroscopy	No published experimental data found.	Predicted Chemical Shifts (ppm): Carbonyl C=O: ~211 Aromatic carbons: 126-140 Benzyl CH ₂ : ~45 Cyclohexanone CH (alpha): ~52 Cyclohexanone carbons: 25-42
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 188[1] [2]	Molecular Ion (M+): m/z 188
Key Fragments: m/z 91 (tropylium ion)	Fragmentation prediction suggests a prominent m/z 91 fragment.	

Note: Predicted NMR data is based on established computational chemistry methods and typical values for similar structural motifs. The absence of published experimental NMR data for **2-Benzylcyclohexanone** prevents a direct comparison for these properties.

Experimental and Computational Protocols



To ensure the reliability and reproducibility of the data presented, understanding the methodologies is crucial.

Experimental Protocols

The experimental data for **2-Benzylcyclohexanone** and similar ketones are typically acquired using the following standard laboratory techniques:

- Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample, if solid, is often prepared as a KBr pellet or analyzed as a thin film. For liquids, a thin film between salt plates is common. The absorption frequencies are reported in wavenumbers (cm⁻¹). The characteristic carbonyl (C=O) stretching vibration for cyclohexanones typically appears in the range of 1715-1700 cm⁻¹.
- Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer
 with electron ionization (EI). The instrument is often coupled with a gas chromatograph (GCMS) for prior separation of the sample. The mass-to-charge ratios (m/z) of the molecular ion
 and fragment ions are recorded.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While no specific experimental data for 2-Benzylcyclohexanone was found, the general procedure involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and recording the ¹H and ¹³C NMR spectra on a highfield NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Computational Protocols

The predicted computational data presented in this guide is based on a standard and widely accepted theoretical chemistry approach:

- Geometry Optimization: The three-dimensional structure of 2-Benzylcyclohexanone is first
 optimized using Density Functional Theory (DFT). A common and effective combination of
 the B3LYP functional and the 6-31G* basis set is typically employed for such calculations.
 This process finds the lowest energy conformation of the molecule.
- Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. This allows for the prediction of the IR spectrum.

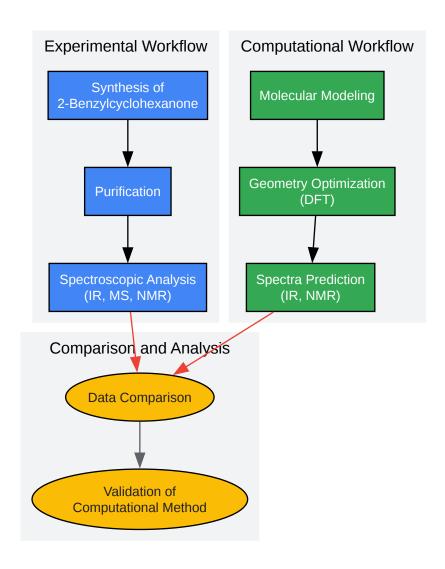


The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

 NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound like TMS, computed at the same level of theory.

Visualizing the Workflow

The following diagram illustrates the general workflow for comparing computational predictions with experimental data for a given molecule like **2-Benzylcyclohexanone**.

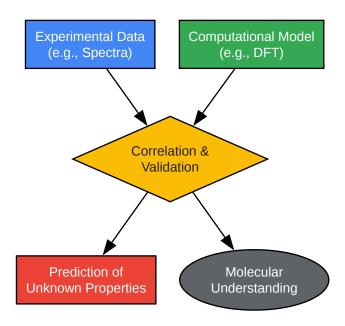




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Workflow for comparing experimental and computational data.

The logical relationship between experimental validation and computational prediction is crucial for modern chemical research. The following diagram illustrates this synergistic relationship.



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